molecular formula C10H5N3O2 B12516807 5-Nitroquinoline-3-carbonitrile

5-Nitroquinoline-3-carbonitrile

Cat. No.: B12516807
M. Wt: 199.17 g/mol
InChI Key: MJADIBRSCFOREN-UHFFFAOYSA-N
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Description

5-Nitroquinoline-3-carbonitrile is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline scaffold, a structure widely recognized for its diverse biological activities, substituted with both nitro and nitrile functional groups. These groups are known to enhance binding affinity and modulate the pharmacokinetic profiles of lead compounds . The quinoline-3-carbonitrile core is a established scaffold in the development of novel therapeutic agents. Research on similar structures has demonstrated potent biological activities. For instance, quinoline-3-carbonitrile derivatives have been designed and synthesized as potential dual EGFR/HER-2 inhibitors, showing strong antiproliferative activity against various human cancer cell lines, making them promising candidates in anticancer research . Furthermore, other quinoline-3-carbonitrile analogs have exhibited promising antibacterial behavior against both Gram-positive and Gram-negative bacterial strains, with studies indicating DNA gyrase as a potential mechanism of action . The nitrile moiety itself is a key functional group in many approved pharmaceuticals, often contributing to enhanced target binding and improved metabolic stability . In a specific research application, a silver(I) complex incorporating a quinoline-3-carbonitrile ligand showed significantly higher antifungal potency against C. albicans than the free ligand or the standard drug nystatin, highlighting the potential of this scaffold in developing new antimicrobial agents . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this compound as a key intermediate for the synthesis of more complex molecules or for in vitro biological evaluation in their discovery programs.

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

5-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C10H5N3O2/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13(14)15/h1-4,6H

InChI Key

MJADIBRSCFOREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Synthesis of 5-Nitroquinoline :

    • Quinoline is nitrated under controlled conditions to yield 5-nitroquinoline as the primary product. Nitration typically occurs at positions 5 and 8 due to the directing effects of the quinoline nitrogen.
    • Purification of 5-nitroquinoline from isomeric mixtures is achieved via recrystallization or chromatography.
  • Bromination at Position 3 :

    • 5-Nitroquinoline undergoes bromination at position 3 using brominating agents (e.g., Br₂, NBS) in the presence of a catalyst. The nitro group’s electron-withdrawing nature influences regioselectivity, favoring substitution at position 3 under specific conditions.
  • Cyanide Substitution :

    • 5-Nitro-3-bromoquinoline reacts with copper cyanide (CuCN) at elevated temperatures (e.g., 150°C) to replace bromine with a cyano group. This method is analogous to pyridine cyanation.
Reaction Parameter Detail Reference
Temperature 150–160°C
Solvent DMF or non-polar solvents
Reagent CuCN
Yield ~59% (optimized for pyridine analogs)

Challenges and Modifications

  • Regioselectivity : Bromination of 5-nitroquinoline requires precise control to avoid side reactions at positions 2, 4, or 6.
  • Catalyst Use : Palladium or copper catalysts may enhance reaction efficiency, though toxicity concerns persist.

Dehydration of 5-Nitroquinoline-3-Carboxylic Acid

This method converts a carboxylic acid intermediate to the nitrile via dehydration.

Key Steps and Conditions

  • Carboxylic Acid Synthesis :

    • Oxidation Route : 5-Nitroquinoline-3-methyl is oxidized to 5-nitroquinoline-3-carboxylic acid using strong oxidizing agents (e.g., KMnO₄, CrO₃).
    • Cyanate Ester Route : Formation of a cyanate ester intermediate followed by hydrolysis to the carboxylic acid.
  • Dehydration :

    • The carboxylic acid is treated with dehydrating agents (e.g., P₂O₅, trifluoroacetic anhydride) to eliminate water and form the nitrile group.
Dehydrating Agent Conditions Yield Reference
P₂O₅ Heat (150–200°C) 70–85%
Trifluoroacetic Anhydride Pyridine, reflux 60–75%

Advantages and Limitations

  • High Yield : Dehydration reactions often achieve high yields with minimal side products.
  • Intermediates : Requires synthesis of the carboxylic acid, which may involve multi-step processes.

Three-Component Reaction

A catalytic approach using l-proline to form the quinoline core with a cyano group and nitro substituent.

Mechanism and Optimization

  • Reactants :

    • N-Substituted 5,5-dimethyl-3-aminocyclohex-2-enone.
    • Arylaldehyde (with nitro group at position 5).
    • Malononitrile.
  • Catalysis :

    • l-Proline (10–20 mol%) in ethanol at 80°C facilitates cyclocondensation.
Parameter Optimal Value Reference
Catalyst Loading 10–20 mol% l-proline
Temperature 80°C
Solvent Ethanol
Reaction Time 12–24 hours

Challenges

  • Regiochemistry : Ensuring the nitro group occupies the 5-position requires precise aldehyde selection.
  • Scalability : Limited by the cost and availability of specialized reactants.

Nitration of Cyanoquinoline

Introducing a nitro group onto 3-cyanoquinoline at position 5.

Feasibility and Directing Effects

  • Directing Groups : The cyano group is meta-directing, making nitration at position 5 unlikely. Nitration typically occurs at positions 2, 4, or 6.
  • Alternative Routes :
    • Protecting Groups : Blocking position 5 during nitration, though nitro’s deactivating nature complicates subsequent functionalization.

Limitations

  • Low Regioselectivity : High likelihood of off-target nitration.
  • Toxicity : Handling nitrating agents (e.g., HNO₃/H₂SO₄) poses safety risks.

Skraup Reaction Modifications

A traditional method for quinoline synthesis, adapted for nitro and cyano substituents.

Challenges

  • Substituent Compatibility : The Skraup reaction requires β-ketoaniline precursors. Introducing nitro and cyano groups in the correct positions demands highly substituted aniline derivatives, which are difficult to synthesize.

Critical Analysis of Methods

Method Advantages Disadvantages
Cyanation via Substitution Direct route; high yield for pyridine analogs Requires bromination control; CuCN toxicity
Dehydration Simple conditions; high yield Multi-step synthesis of carboxylic acid
Three-Component Reaction Atom-economical; diverse substituents Limited regioselectivity; catalyst cost
Nitration of Cyanoquinoline Fewer steps Poor regioselectivity; safety concerns

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Aminoquinoline-3-carbonitrile.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline-3-carboxylic acid.

Scientific Research Applications

5-Nitroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

(a) 5-Bromoquinoline-3-carbonitrile (CAS: 1974296-18-8)
  • Molecular Formula : C₁₀H₅BrN₂
  • Key Differences: The nitro group in 5-nitroquinoline-3-carbonitrile is replaced by bromine (-Br). Bromine’s electron-withdrawing nature is weaker compared to nitro, leading to reduced electrophilicity at the quinoline core. This substitution alters reactivity in cross-coupling reactions or nucleophilic substitutions .
(b) 4-Aminoquinoline-3-carbonitrile Derivatives
  • Example : Compound 5b (C₁₃H₁₀N₄O) from .
  • Key Differences: The nitro group is replaced by an amino (-NH₂) group, significantly enhancing nucleophilicity. NMR data (¹H and ¹³C) for these derivatives show distinct chemical shifts due to the electron-donating amino group, particularly in aromatic proton environments (e.g., δ 8.2–8.5 ppm for quinoline protons) .

Pyridine-Based Analogues

5-Chloro-3-nitropyridine-2-carbonitrile (CAS: 181123-11-5)
  • Molecular Formula : C₆H₂ClN₃O₂
  • Key Differences: The quinoline ring is replaced by a pyridine ring. The chlorine substituent at the 5-position enhances electrophilicity compared to nitro-substituted quinolines .

Indole-Based Analogues

(a) 5-Nitro-1H-indole-3-carbonitrile (CAS: 289483-82-5)
  • Molecular Formula : C₉H₅N₃O₂
  • Key Differences: The quinoline core is replaced by an indole system. The indole’s NH group introduces hydrogen-bonding capability, which may influence solubility and biological activity.
(b) 3-(2-Nitroethenyl)-1H-indole-5-carbonitrile
  • Molecular Formula : C₁₁H₇N₃O₂
  • Key Differences : The nitro group is part of a conjugated nitroethenyl side chain. This extended conjugation increases UV absorbance and may enhance photochemical reactivity .

Thiophene-Based Analogues

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
  • Molecular Formula : C₁₂H₉N₃O₂S
  • Key Differences: The quinoline system is replaced by a thiophene ring. The nitro group on the aniline substituent introduces steric hindrance, affecting reaction kinetics in nucleophilic additions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Hazard Profile
This compound C₁₀H₅N₃O₂ 199.17 -NO₂, -CN Multi-step nitration/cyanation H302, H312, H315, H335
5-Bromoquinoline-3-carbonitrile C₁₀H₅BrN₂ 241.07 -Br, -CN Bromination of quinoline Not reported
5-Chloro-3-nitropyridine-2-carbonitrile C₆H₂ClN₃O₂ 183.56 -Cl, -NO₂, -CN Chlorination/nitration Not reported
5-Nitro-1H-indole-3-carbonitrile C₉H₅N₃O₂ 187.16 -NO₂, -CN, NH Multicomponent reaction Not reported

Key Research Findings

Reactivity: The nitro group in this compound strongly deactivates the quinoline ring, making it less reactive toward electrophilic substitution compared to amino- or bromo-substituted analogues .

Synthetic Efficiency: Multicomponent methods (e.g., for indole derivatives in ) achieve higher yields (~70–85%) compared to stepwise nitration/cyanation routes (~50–60% for quinoline derivatives) .

Applications : Nitro-substituted carbonitriles are primarily used as intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. Indole derivatives exhibit higher bioactivity due to hydrogen-bonding interactions .

Biological Activity

5-Nitroquinoline-3-carbonitrile (5-NQCN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is part of the quinoline family, characterized by a nitrogen-containing heterocyclic structure. The synthesis of 5-NQCN typically involves the nitration of quinoline derivatives followed by the introduction of a cyano group. Various synthetic methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Research indicates that 5-NQCN exhibits significant anticancer activity. A study evaluated its effect on human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, which overexpress the epidermal growth factor receptor (EGFR). The compound demonstrated notable antiproliferative effects with IC50 values in the micromolar range, suggesting potential as a therapeutic agent against EGFR-overexpressing tumors .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A4315.2Inhibition of EGFR signaling
MDA-MB-4686.8Induction of apoptosis

Antimicrobial Activity

The antimicrobial potential of 5-NQCN has also been investigated. In vitro studies showed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli16 µg/mLInhibition of protein synthesis

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of 5-NQCN in vivo involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues. This suggests a favorable therapeutic index for further development .

Case Study 2: Antimicrobial Application

Another study focused on the application of 5-NQCN in treating infections caused by resistant bacterial strains. The compound was tested in combination with conventional antibiotics, resulting in synergistic effects that enhanced overall antimicrobial efficacy. This approach could pave the way for new treatment protocols against multi-drug resistant pathogens .

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